molecular formula C15H16Si B1618883 1,1-Diphenylsiletane CAS No. 3944-09-0

1,1-Diphenylsiletane

Cat. No. B1618883
CAS RN: 3944-09-0
M. Wt: 224.37 g/mol
InChI Key: ATHVAXPIJDDUHO-UHFFFAOYSA-N
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Description

1,1-Diphenylsiletane is a chemical compound with the molecular formula C15H16Si . It is a derivative of ethane in which one phenyl group is bonded to each carbon atom . It is a colorless solid .


Synthesis Analysis

The synthesis of 1,1-Diphenylsiletane can be achieved through a Grignard reaction, followed by an acid-catalyzed dehydration reaction . Additionally, it can be synthesized by ring-opening polymerization (ROP) of 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB) and 1,1-diphenylsiletane (DPSCB) using Karstedt’s catalyst .


Molecular Structure Analysis

The molecular structure of 1,1-Diphenylsiletane consists of 15 carbon atoms, 16 hydrogen atoms, and 1 silicon atom . The average mass is 224.373 Da and the monoisotopic mass is 224.102127 Da .


Chemical Reactions Analysis

1,1-Diphenylsiletane can undergo a Pd-catalyzed Si–O formation reaction via a Si–C activation approach with 100% atom-economy . The reaction of 1,1-diphenylsiletane with water gave the corresponding silanol in 85% yield .

Scientific Research Applications

Analytical and Synthetic Chemistry

  • Preparation and Characterization of Analogs

    Research has focused on synthesizing and characterizing substances with diphenylethylamine nuclei, such as diphenidine, and their analogs. These studies involve detailed analytical data, including high-resolution mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy. Such research aids in understanding the chemical properties and potential applications of these compounds (Wallach et al., 2015).

  • Molecular Engineering of Self-Assembling Analogues

    Diphenylalanine and its analogs have been studied for their ability to form unique microstructures with distinctive optical properties. These structures have applications in energy storage, biosensing, drug delivery, and artificial photosynthesis (Pellach et al., 2016).

  • Organometallic Complexes

    Studies have been conducted on the formation of alkyl(silyl)palladium complexes and their reactivities, which are relevant to catalysis. This research provides insights into the potential industrial applications of these compounds in catalytic processes (Tanaka et al., 1997).

Materials Science and Engineering

  • Formation of Distinctive Microstructures

    The synthesis of diphenylalanine analogs has led to the creation of materials with varied morphologies and optical properties. These materials are promising for applications in nanotechnology and material engineering (Pellach et al., 2016).

  • Functional Polymers

    Research into the addition of 1,1-diphenylethylene to living polyisobutylene has been conducted to create functional polymers with specific end-group functionalities. Such polymers have potential applications in various industries, including plastics and coatings (Hadjikyriacou et al., 1995).

Nanotechnology and Biotechnology

  • **Sensor Development:** The synthesis and characterization of polysilane-dansyl graft copolymers, which combine the optical properties of various chromophores, have been explored. These materials show potential in sensor applications, particularly for detecting specific cations in biological environments (Chibac et al., 2017).

Organometallic and Inorganic Chemistry

  • Silicon-Carbon Bond Chemistry

    Studies on the addition of alcohols to 1,1-diphenylsilene have been conducted to understand the chemistry of silicon-carbon double bonds. This research is crucial for developing new methodologies in organosilicon chemistry, which can be applied in the synthesis of novel organometallic compounds (Leigh et al., 1996).

  • Catalysis and Organometallic Complexes

    The formation of alkyl(silyl)palladium complexes and their reactivities, including oxidative addition and reductive elimination, has been investigated. This research contributes to the understanding of transition metal-catalyzed processes involving silicon compounds (Tanaka et al., 1997).

Polymer Science

  • Synthesis of Controlled Structure Polymers: The application of 1,1-diphenylethylenes in anionic polymerization has been reviewed, highlighting their use in the formation of initiators, end-capping agents, and functionalization agents. This research is significant for the development of polymers with precisely controlled structures, relevant in materials science and engineering (Quirk et al., 2000).

Safety And Hazards

While specific safety and hazard information for 1,1-Diphenylsiletane is not available, it is generally recommended to use personal protective equipment and avoid dust formation during handling .

properties

IUPAC Name

1,1-diphenylsiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Si/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHVAXPIJDDUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345820
Record name 1,1-Diphenylsiletane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylsiletane

CAS RN

3944-09-0
Record name 1,1-Diphenylsiletane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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